

Tolinapant clinical activity peripheral vs cutaneous T-cell lymphoma

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Compound Focus: Tolinapant

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Clinical Efficacy and Safety Profile

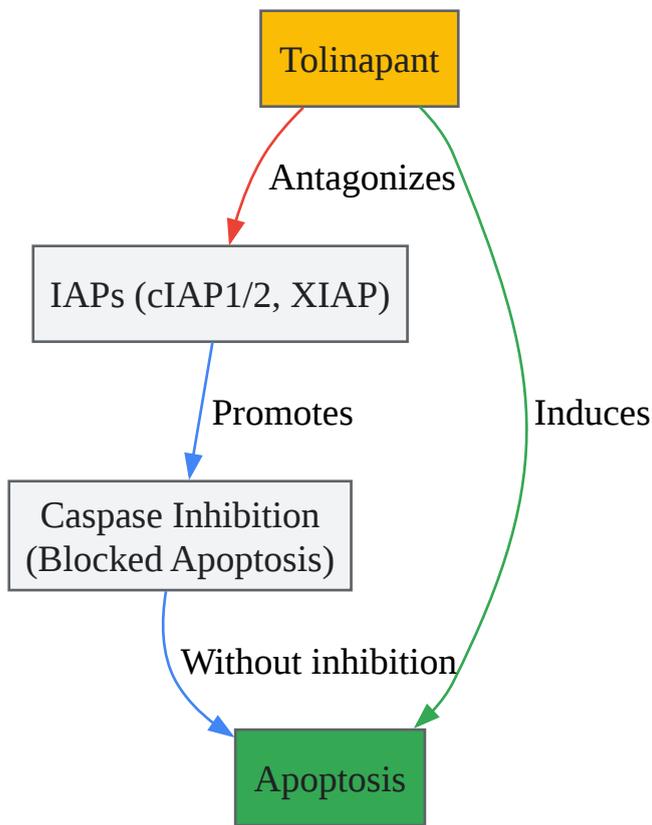
The data below summarizes key findings from the phase 2 ASTX660-01 trial (NCT02503423), which evaluated single-agent **tolinapant** in relapsed/refractory PTCL and CTCL [1].

Parameter	Peripheral T-Cell Lymphoma (PTCL)	Cutaneous T-Cell Lymphoma (CTCL)
Evaluable Patients (n)	96	50
Best Overall Response Rate (ORR)	22.9%	28.0%
Complete Response (CR) Rate	9.4%	4.0%
Partial Response (PR) Rate	13.5%	24.0%
Stable Disease (SD) Rate	16.7%	52.0%
Disease Progression	60.4%	20.0%

Parameter	Peripheral T-Cell Lymphoma (PTCL)	Cutaneous T-Cell Lymphoma (CTCL)
Median Duration of Response (DOR)	6.5 months (range: 1.5-45.1)	8.8 months (range: 1.0-43.0)
Median Time to Response	56.0 days (range: 48-173)	55.5 days (range: 20-258)
Median Progression-Free Survival (PFS)	1.8 months	5.5 months
Common Any-Grade AEs (>15%)	Increased lipase (35.4%), rash (26.3%), fatigue (16.2%)	Increased lipase (37.3%), rash (25.5%), diarrhea (17.6%)

Mechanism of Action and Signaling Pathway

Tolinapant is a novel, oral, non-peptidomimetic antagonist of cellular Inhibitor of Apoptosis Proteins (cIAP1/2 and XIAP) [2] [1]. Its mechanism to induce apoptosis in cancer cells can be summarized as follows:



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Detailed Experimental Protocol

For the phase 2 ASTX660-01 trial, the methodology was as follows [1]:

- **Study Design:** Open-label, multi-cohort Phase 2 trial.
- **Patient Population:** Patients with relapsed/refractory PTCL or CTCL post at least two prior lines of systemic therapy. Key exclusion criteria included significant cardiac disease or recent CAR-T therapy.
- **Dosing Regimen:** The recommended phase 2 dose (RP2D) of **oral tolinapant 180 mg** was administered once daily on a cyclical schedule: **Days 1-7 and 15-22 of each 28-day cycle**.
- **Primary Endpoint:** Overall Response Rate (ORR).
- **Assessment Criteria:**
 - **PTCL:** Response was assessed using the **2014 Lugano classification**.
 - **CTCL:** Response was assessed using the **Global Assessment for CTCL**.

Key Interpretations for Drug Development

- **Efficacy Signals:** **Tolinapant** demonstrates clinically meaningful activity in a heavily pre-treated population. The higher rate of stable disease in CTCL (52.0%) versus PTCL (16.7%) suggests a potential differential biological effect [1].
- **Response Kinetics:** Responses were observed early (first evaluation) but could occur as late as cycle 9, indicating that prolonged treatment may benefit some patients without initial response [1].
- **Biomarker Insights:** In PTCL patients, post-treatment biopsies showed evidence of **increased immune cell recruitment and changes in soluble immune mediators**, aligning with preclinical models that suggest an immune response-based mechanism of action beyond direct apoptosis induction [1].
- **Safety Considerations:** The safety profile is manageable, with rash and pancreatic enzyme elevations being notable. Drug development should include monitoring of these parameters [1].

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References

1. Tolinapant Displays Encouraging Activity and Safety in ... [onclive.com]

2. Dose escalation of tolinapant (ASTX660) in combination with standard...
[bmccancer.biomedcentral.com]

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